Dinaciclib

描述

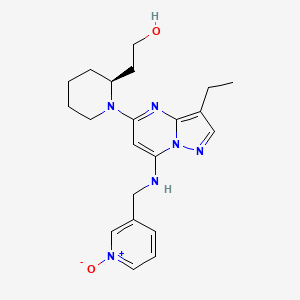

Dinaciclib is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9 . It has shown promising results in various preclinical and clinical studies, particularly in the treatment of cancers such as multiple myeloma, cholangiocarcinoma, and chronic lymphocytic leukemia . By inhibiting these kinases, this compound disrupts cell cycle progression and transcriptional processes, leading to the induction of apoptosis in cancer cells .

准备方法

合成路线和反应条件: 地那西利的合成涉及多个步骤,从形成吡唑并[1,5-a]嘧啶核心开始。随后,引入各种取代基以实现最终结构。主要步骤包括:

形成吡唑并[1,5-a]嘧啶核心: 这涉及在受控条件下对适当的前体进行环化。

引入取代基: 通过亲核取代,还原和其他有机反应引入各种取代基.

工业生产方法: 地那西利的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应,高效的纯化技术以及严格的质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

反应类型: 地那西利会经历几种类型的化学反应,包括:

氧化: 地那西利可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可以修饰分子中的某些官能团。

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

科学研究应用

地那西利具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究CDK在各种生化途径中的作用。

生物学: 研究其对细胞周期调控,凋亡和转录控制的影响。

作用机理

地那西利通过抑制细胞周期蛋白依赖性激酶发挥作用,这些激酶是细胞周期进程和转录的关键调节剂。 通过与CDK1,CDK2,CDK5和CDK9的活性位点结合,地那西利阻止关键底物的磷酸化,导致细胞周期停滞和凋亡 。 此外,地那西利已被证明可以诱导免疫原性细胞死亡并增强免疫检查点抑制剂的功效 .

作用机制

Dinaciclib exerts its effects by inhibiting cyclin-dependent kinases, which are crucial regulators of cell cycle progression and transcription. By binding to the active sites of CDK1, CDK2, CDK5, and CDK9, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to induce immunogenic cell death and enhance the efficacy of immune checkpoint inhibitors .

相似化合物的比较

类似化合物:

黄嘌呤醇: 另一种CDK抑制剂,具有更广泛的目标特征,但与更高的毒性有关。

帕博西利: 选择性抑制CDK4和CDK6,主要用于乳腺癌治疗。

瑞博西利: 类似于帕博西利,靶向CDK4和CDK6.

地那西利的独特之处: 地那西利靶向多种CDK(CDK1,CDK2,CDK5和CDK9)的独特能力使其与其他CDK抑制剂区分开来。 这种广谱抑制可以更有效地破坏癌细胞增殖和生存途径 。 此外,地那西利在联合治疗中显示出令人鼓舞的结果,提高了其他抗癌药物的疗效 .

生物活性

Dinaciclib (MK-7965) is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9. It has been investigated for its potential in treating various cancers due to its ability to inhibit cell cycle progression and induce apoptosis in tumor cells. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and case studies demonstrating its therapeutic potential.

This compound functions primarily by inhibiting the activity of CDKs, which are crucial for cell cycle regulation. By blocking these kinases, this compound disrupts the cell cycle, leading to:

- G1 Phase Arrest : Inhibition of CDK2 prevents progression from G1 to S phase.

- G2 Phase Arrest : Inhibition of CDK1 leads to G2/M phase arrest.

- Induction of Apoptosis : this compound promotes apoptosis through the upregulation of pro-apoptotic proteins such as BIM and PUMA while downregulating anti-apoptotic proteins like Bcl-xL .

In Vitro Studies

Research has shown that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance:

- In a study involving soft tissue sarcoma (STS) cell lines, this compound induced cell death as a single agent. The effectiveness was influenced by the balance of Bcl-2 family proteins within the cells .

- Another study demonstrated that this compound could induce DNA synthesis inhibition in lymphocytes, confirming its biological activity in immune cells as well .

In Vivo Efficacy

This compound has shown promising results in preclinical models:

- Tumor Growth Inhibition : In xenograft models, this compound produced notable tumor growth inhibition and regression. The drug demonstrated efficacy at doses below the maximum tolerated level and was associated with modulation of retinoblastoma (Rb) phosphorylation .

- Combination Therapy : this compound in combination with gemcitabine showed enhanced antitumor activity compared to either agent alone in patient-derived xenograft (PDX) models .

Clinical Trials

This compound has been evaluated in several clinical trials:

Phase 1 Trials

A Phase 1 study assessed the safety and pharmacokinetics of this compound in patients with advanced solid tumors. Key findings included:

- Dose Tolerance : The maximum tolerated dose (MTD) was established at 14 mg/m², with common adverse events including nausea and anemia.

- Pharmacodynamic Effects : Significant inhibition of lymphocyte proliferation was observed, indicating a pharmacodynamic response .

Phase 2 Trials

In a randomized Phase II trial comparing this compound to capecitabine for advanced breast cancer:

- Efficacy : this compound showed antitumor activity in a subset of patients but was not superior to capecitabine in terms of time to disease progression. The trial was halted early due to inferior efficacy outcomes .

Comparative Studies

A Phase 3 trial compared this compound with ofatumumab for chronic lymphocytic leukemia (CLL):

| Treatment | Complete Response | Partial Response | Stable Disease |

|---|---|---|---|

| This compound (n=20) | 0 (0%) | 8 (40%) | 7 (35%) |

| Ofatumumab (n=24) | 0 (0%) | 2 (8.3%) | 11 (45.8%) |

The median progression-free survival was significantly longer for this compound-treated patients compared to those receiving ofatumumab .

Case Studies

Several case studies have highlighted the clinical utility of this compound:

- In one case involving a patient with metastatic breast cancer, treatment with this compound resulted in a partial response after several cycles, demonstrating its potential even in heavily pre-treated populations .

- Another case documented significant tumor regression in a patient with CLL treated with this compound as part of a combination regimen, underscoring its role in multi-agent therapeutic strategies .

属性

IUPAC Name |

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMQWRZWLQKKBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779353-01-4 | |

| Record name | Dinaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。